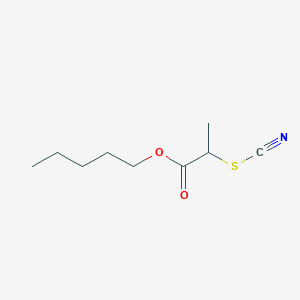
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the azetidine ring, an ethylamino group, and a propanol chain. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Addition of the Ethylamino Group: The ethylamino group can be introduced through reductive amination. This involves the reaction of the azetidine intermediate with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Propanol Chain: The propanol chain can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a saturated nitrogen-containing ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides, alcohols, and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated nitrogen-containing rings.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity. It may interact with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications. It may have pharmacological properties that make it useful in drug development.
Industry: Used in the development of new materials and chemicals. Its unique structure can impart desirable properties to industrial products.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors. The benzyl group and ethylamino group can interact with hydrophobic and hydrophilic regions of the target, respectively. The azetidine ring can provide structural rigidity and specificity in binding.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Benzylazetidin-3-yl)-3-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.
3-(1-Benzylazetidin-3-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of an ethylamino group.
3-(1-Benzylazetidin-3-yl)-3-(butylamino)propan-1-ol: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol is unique due to the presence of the ethylamino group, which can impart different chemical and biological properties compared to its analogs. The combination of the benzyl group, azetidine ring, and ethylamino group provides a unique scaffold for interaction with molecular targets.
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
3-(1-benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C15H24N2O/c1-2-16-15(8-9-18)14-11-17(12-14)10-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3 |
Clave InChI |
XGIOTCZSTBASQF-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CCO)C1CN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
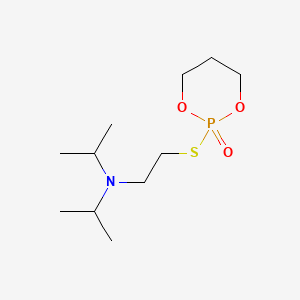
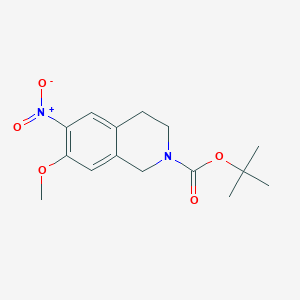
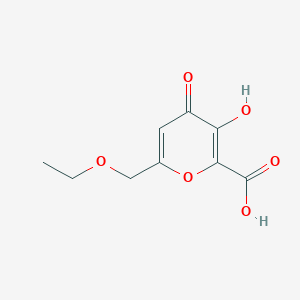


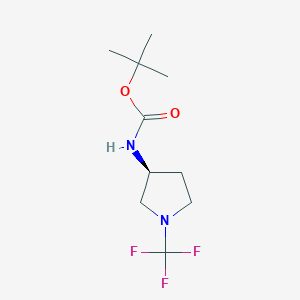
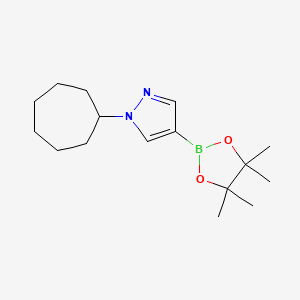

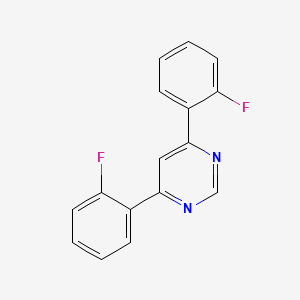
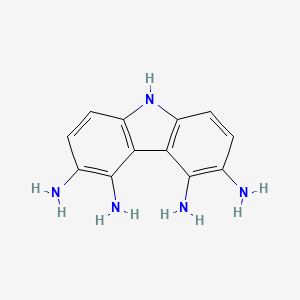
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
